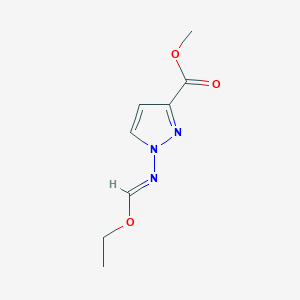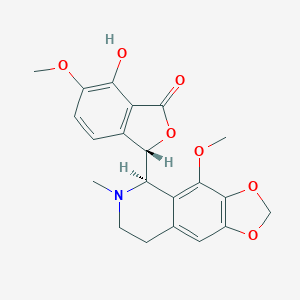
Methyl 1-((ethoxymethylene)amino)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((ethoxymethylene)amino)-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl formate with 3-amino-1-methylpyrazole under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 1-((ethoxymethylene)amino)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation.
Comparison with Similar Compounds
- Methyl 1-[(E)-methoxymethylideneamino]pyrazole-3-carboxylate
- Ethyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate
- Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-4-carboxylate
Uniqueness: Methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds
Properties
CAS No. |
150017-62-2 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 1-[(E)-ethoxymethylideneamino]pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-6-9-11-5-4-7(10-11)8(12)13-2/h4-6H,3H2,1-2H3/b9-6+ |
InChI Key |
GCGANECNBRBVFK-RMKNXTFCSA-N |
SMILES |
CCOC=NN1C=CC(=N1)C(=O)OC |
Isomeric SMILES |
CCO/C=N/N1C=CC(=N1)C(=O)OC |
Canonical SMILES |
CCOC=NN1C=CC(=N1)C(=O)OC |
Synonyms |
1H-Pyrazole-3-carboxylicacid,1-[(ethoxymethylene)amino]-,methylester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)



![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)








